8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and an isopropyl group in its structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and fluorinated reagents.
Cyclization Reaction: The key step involves a cyclization reaction to form the tetrahydroquinoline core.
Isopropylation: The isopropyl group is introduced through alkylation reactions using isopropyl halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases, G-protein-coupled receptors (GPCRs), and ion channels.
Pathways Involved: It modulates signaling pathways, including the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the isopropyl group, affecting its pharmacokinetics and receptor binding affinity.
2-(Propan-2-yl)-quinoline: Lacks the tetrahydro structure, leading to different reactivity and stability.
Uniqueness
8-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the fluorine atom and the isopropyl group, which enhance its chemical stability, lipophilicity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
8-fluoro-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H16FN/c1-8(2)11-7-6-9-4-3-5-10(13)12(9)14-11/h3-5,8,11,14H,6-7H2,1-2H3 |
InChI Key |
SDXLRXXVSVTJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
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